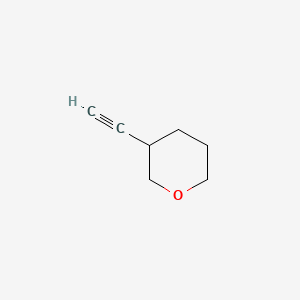

3-ethynyltetrahydro-2H-pyran

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

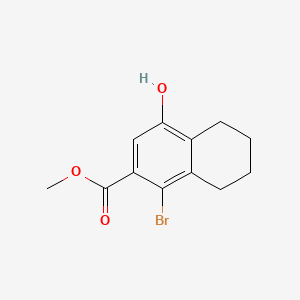

“3-ethynyltetrahydro-2H-pyran” is a chemical compound with the molecular formula C7H10O . It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .

Synthesis Analysis

The synthesis of pyran derivatives has been a topic of interest in recent years. A review of synthetic strategies for pyran derivatives by multicomponent reaction (MCR) approach discusses the high efficiency, atom economy, short reaction times, low cost and green reaction conditions of the MCR approach . Another study discusses the synthesis of dihydro-2H-pyran-3(4H)-one .

Molecular Structure Analysis

The molecular structure of “3-ethynyltetrahydro-2H-pyran” consists of a six-membered ring with one oxygen atom . The exact mass of the molecule is 110.07300 .

Wissenschaftliche Forschungsanwendungen

1. Tetrahydropyranylation of Alcohols

A study by Hajipour and Azizi (2014) describes the tetrahydropyranylation (THP) of alcohols using 3,4-dihydro-2H-pyran under solvent-free conditions. This process, catalyzed by an acidic ionic liquid, affords the corresponding tetrahydropyranyl ethers with good to excellent yields at room temperature. The methodology offers advantages such as nonaqueous work-up, good yields, catalytic amounts of the catalyst, and reusability of the ionic liquid (Hajipour & Azizi, 2014).

2. Hetero-Diels–Alder Reaction

Research by Sosnovskikh et al. (2008) explores the heterodiene cycloaddition of 3-(polyfluoroacyl)chromones with 3,4-dihydro-2H-pyran. This process yields novel fused pyrans with high stereoselectivity and good yields. Some of these pyrans were transformed into 2-RF-containing pyridines, highlighting the versatility of 3,4-dihydro-2H-pyran in synthesizing complex structures (Sosnovskikh et al., 2008).

3. Synthesis of Pyran and Oxazine Derivatives

A review by Varela and Saá (2016) discusses the synthesis of dihydropyran and dihydro-1,4-oxazine derivatives from acyclic precursors using metal-catalyzed intramolecular cyclizations. This approach is significant for constructing pyrans, which are key structures in numerous natural compounds with biological activities (Varela & Saá, 2016).

4. DNA Binding Studies of 4H-pyrans

Auria-Luna et al. (2020) describe the synthesis of highly substituted 4H-pyran derivatives and their DNA interaction analysis. These derivatives are shown to behave as minor groove binders, providing insights into pyrans as potential biological scaffolds (Auria-Luna et al., 2020).

5. Synthesis of Dihydropyrano[3,2-b]Pyrans and Spiro-Pyrano[3,2-b]Pyrans

Borah et al. (2021) review the synthesis and medicinal application of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans. These compounds, derived from 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (kojic acid), are significant in medicinal and pharmaceutical chemistry due to their wide-ranging biological activities (Borah et al., 2021).

Safety And Hazards

Zukünftige Richtungen

The future directions of “3-ethynyltetrahydro-2H-pyran” research could involve further exploration of its synthesis methods, chemical reactions, and potential applications. A recent review discusses the synthesis of pyran derivatives and suggests that the multicomponent reaction (MCR) approach dominates other protocols in view of its high efficiency, atom economy, short reaction times, low cost and green reaction conditions . Another study discusses the potential of “3-Ethyl-6-vinyltetrahydro-2H-pyran-2-one (EVP)” as a versatile CO2-derived lactone platform for polymer synthesis .

Eigenschaften

IUPAC Name |

3-ethynyloxane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-2-7-4-3-5-8-6-7/h1,7H,3-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTLSLEAJHZFBHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1CCCOC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50744801 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethynyltetrahydro-2H-pyran | |

CAS RN |

1260667-24-0 |

Source

|

| Record name | 3-Ethynyloxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50744801 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(2-methylpropan-2-yl)oxycarbonyl]-N-[3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]carbamate](/img/structure/B578164.png)

![6,7-Difluoro-1-isopropyl-1H-benzo[d]imidazole](/img/structure/B578167.png)

![N1,N1-Bis([1,1/'-biphenyl]-4-yl)-N4-(9,9-dimethyl-9H-fluoren-2-yl)-1,4-benzenediamine](/img/no-structure.png)

![8-Azabicyclo[3.2.1]octan-3-ylmethanol hydrochloride](/img/structure/B578173.png)

![1-(2-methyl-1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B578176.png)

![4-(7-(Bromomethyl)-2-chloropyrido[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B578183.png)